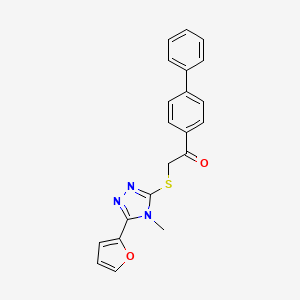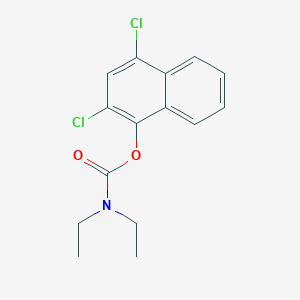![molecular formula C22H17FN2OS B15099021 5-(4-Fluoro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one](/img/structure/B15099021.png)
5-(4-Fluoro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of fluorine, phenyl, and thiazolidinone groups contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one typically involves the reaction of 4-fluorobenzylamine with a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the thiazolidinone ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluoro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in the replacement of the fluorine atom with various functional groups.
Aplicaciones Científicas De Investigación
5-(4-Fluoro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluoro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets, contributing to its potency and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chloro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one
- 5-(4-Bromo-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one
- 5-(4-Methyl-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 5-(4-Fluoro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C22H17FN2OS |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
5-[(4-fluorophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17FN2OS/c23-17-13-11-16(12-14-17)15-20-21(26)25(19-9-5-2-6-10-19)22(27-20)24-18-7-3-1-4-8-18/h1-14,20H,15H2 |
Clave InChI |
UEYFPZXCVSZFMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxy-5-methylp henyl)acetamide](/img/structure/B15098956.png)
![(2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15098976.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B15098984.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B15098990.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15098996.png)

![2-amino-1-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15099009.png)

![(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15099022.png)
![5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B15099023.png)
![(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099038.png)

